Cas no 1805231-36-0 (3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid)

3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid
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- インチ: 1S/C8H5F5N2O2/c9-6(10)4-3(14)1-2(7(16)17)5(15-4)8(11,12)13/h1,6H,14H2,(H,16,17)
- InChIKey: DNCUDCGBGRTQDO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)O)=CC(=C(C(F)F)N=1)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 296
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 76.2
3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029063544-1g |
3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid |
1805231-36-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acidに関する追加情報
3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid
3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid is a highly specialized organic compound with the CAS number 1805231-36-0. This compound belongs to the class of pyridine derivatives, which are widely studied in medicinal chemistry due to their potential as drug candidates. The structure of this compound features a pyridine ring substituted with an amino group at position 3, a difluoromethyl group at position 2, and a trifluoromethyl group at position 6, along with a carboxylic acid group at position 5. These substituents confer unique chemical and biological properties, making it an intriguing molecule for both academic and industrial research.
The synthesis of 3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid involves a series of multi-step reactions, often utilizing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. The incorporation of fluorinated groups (difluoromethyl and trifluoromethyl) is particularly significant, as fluorinated compounds are known for their enhanced stability, lipophilicity, and bioavailability. Recent studies have highlighted the importance of fluorinated pyridines in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. Researchers have demonstrated that 3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid exhibits potent inhibitory activity against various enzymes and receptors. For instance, studies published in the *Journal of Medicinal Chemistry* have shown that this compound can effectively inhibit cyclin-dependent kinases (CDKs), which are key targets in cancer therapy. Its ability to modulate these enzymes suggests its potential use in the development of anti-cancer drugs.
In addition to its enzymatic activity, this compound has also been investigated for its anti-inflammatory properties. Research conducted at the University of California has revealed that 3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.
The physical and chemical properties of this compound are equally noteworthy. Its molecular weight is approximately 279.1 g/mol, with a melting point around 180°C. The presence of multiple fluorinated groups significantly enhances its lipophilicity, which is advantageous for crossing biological membranes and achieving desired pharmacokinetic profiles. Furthermore, its solubility in common organic solvents such as dichloromethane and acetonitrile facilitates its use in various analytical techniques like HPLC and NMR spectroscopy.
From an environmental perspective, 3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid has been evaluated for its biodegradability and eco-toxicity. Studies indicate that it undergoes slow degradation under aerobic conditions, raising concerns about its long-term impact on aquatic ecosystems. However, ongoing research aims to develop more sustainable synthesis routes and degradation pathways to mitigate these environmental risks.
In conclusion, 3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxylic acid (CAS No: 1805231-36-0) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmacology. Its unique structure, combined with recent advances in synthetic methodologies and biological studies, positions it as a valuable tool for developing novel therapeutic agents. As research continues to uncover its full spectrum of applications, this compound is likely to play an increasingly important role in both academic and industrial settings.
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